molecular formula C11H8F3N3O3S B1409430 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide CAS No. 1858257-31-4

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide

Cat. No.: B1409430
CAS No.: 1858257-31-4
M. Wt: 319.26 g/mol
InChI Key: OHUZHQWBTUHRQC-UHFFFAOYSA-N
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Description

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide (CAS 1858257-31-4) is a chemical compound with a molecular formula of C11H8F3N3O3S and a molecular weight of 319.26 g/mol . It features a pyrimidine ring system substituted with a trifluoromethyl group, which is linked via an ether bridge to a benzenesulfonamide moiety. The presence of both the sulfonamide group and the trifluoromethylpyrimidine structure is significant in medicinal and agricultural chemistry. Compounds with these features are frequently explored as key intermediates or active ingredients in the development of pharmaceuticals and agrochemicals . The sulfonamide group, in particular, is a common pharmacophore found in molecules with diverse biological activities. This product is intended for research and development purposes in laboratory settings. This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human use . Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3S/c12-11(13,14)9-5-6-16-10(17-9)20-7-1-3-8(4-2-7)21(15,18)19/h1-6H,(H2,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUZHQWBTUHRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=CC(=N2)C(F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173461
Record name Benzenesulfonamide, 4-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858257-31-4
Record name Benzenesulfonamide, 4-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858257-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-[[4-(trifluoromethyl)-2-pyrimidinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of Sulfonamide Group

The synthesis of sulfonamide derivatives typically begins with the formation of the sulfonamide group. This can be achieved by reacting a sulfonyl chloride with an amine in the presence of a base. For example, pyridine is commonly used as a base in dichloromethane (DCM) at room temperature.

Attachment of Pyrimidine Moiety

The attachment of the pyrimidine moiety to the sulfonamide core often involves nucleophilic aromatic substitution reactions. These reactions require a suitable leaving group on the pyrimidine ring and are typically carried out under basic conditions. Potassium carbonate in dimethyl sulfoxide (DMSO) is a common choice for such reactions.

Reaction Conditions and Catalysts

Reaction Step Conditions Catalysts/Reagents
Formation of Sulfonamide Group Pyridine in DCM at room temperature Pyridine
Attachment of Pyrimidine Moiety Potassium carbonate in DMSO at 80-100°C Potassium carbonate
Pechmann-type Reaction for Trifluoromethylated Pyrimidine 2-Dimethylamino pyridine (2-DMAP) in appropriate solvent 2-DMAP

Chemical Reactions Analysis

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Scientific Research Applications

Antigout Activity

Research indicates that derivatives of benzenesulfonamide, including 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide, exhibit significant inhibition of the human urate transporter 1 (hURAT1). This inhibition is crucial for developing new treatments for gout and hyperuricemia, conditions characterized by elevated uric acid levels in the blood. The compound has demonstrated promising results in lowering serum uric acid concentrations, making it a candidate for therapeutic applications in managing these conditions .

Antitumor Activity

Studies have shown that certain benzenesulfonamide derivatives possess anticancer properties. The structural modifications provided by the trifluoromethyl group may enhance the compound's ability to inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Inhibition of Protein Kinases

The compound has been explored as a potential inhibitor of various protein kinases, which are critical targets in cancer therapy. By modulating kinase activity, these compounds can influence cell proliferation and survival pathways, providing a basis for further drug development .

Herbicide Development

The unique chemical structure of this compound can be utilized in developing herbicides that target specific plant growth processes. Its efficacy against certain weed species has been investigated, highlighting its potential as an environmentally friendly alternative to traditional herbicides .

Polymer Chemistry

The incorporation of sulfonamide groups into polymer matrices can enhance their thermal stability and mechanical properties. Research into modifying polymers with this compound could lead to advancements in materials used for coatings, adhesives, and other industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryPatent CN109251184BDemonstrated effective inhibition of hURAT1 for gout treatment .
Antitumor ActivityPMC10418358Identified structure-activity relationships indicating anticancer potential .
Herbicide DevelopmentDe GruyterExplored as a selective herbicide with reduced environmental impact .
Polymer ChemistryChemical BookInvestigated for enhancing polymer properties through sulfonamide integration .

Mechanism of Action

The mechanism of action of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide can be elucidated by comparing it with analogous pyrimidine-sulfonamide derivatives. Key differences in substituents, linkage types, and biological activities are summarized below:

Structural and Functional Comparison Table

Compound Name Molecular Formula Pyrimidine Substituent Linkage Type Sulfonamide Substitution Key Biological/Physicochemical Properties Reference
This compound C₁₁H₈F₃N₃O₃S Trifluoromethyl (CF₃) Oxy (ether) None High electron-withdrawing effect; potential drug lead
PPA14 (4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide) C₁₆H₁₂FN₃O₂S 4-Fluorophenyl Amino None >50% inhibition of cancer cell viability; G2/M phase arrest
N,N-Dimethyl-4-((4-(trifluoromethyl)pyrimidin-2-yl)oxy)benzenesulfonamide C₁₃H₁₂F₃N₃O₃S Trifluoromethyl (CF₃) Oxy (ether) N,N-Dimethyl Increased lipophilicity; discontinued due to undisclosed factors
Example 61 (Chromen-pyrazole derivative) Complex structure Chromen-pyrazole Amino None Anti-tumor activity; complex synthesis challenges
4-[4-amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide C₁₃H₁₀F₃N₃O₃S Trifluoromethyl (CF₃) Oxy (ether) Amino on benzene Enhanced electronic conjugation; pending bioactivity data

Key Observations

Substituent Effects on Pyrimidine Core :

  • The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-fluorophenyl group in PPA13. This may improve metabolic stability but could reduce solubility .
  • Derivatives with chlorophenyl or methoxy groups (e.g., PPA15, PPA17) show varied cell cycle arrest profiles, suggesting substituent polarity influences target engagement .

Linkage Type (Oxy vs. Amino): Oxy-linked compounds (e.g., the target compound) may exhibit different binding modes compared to amino-linked derivatives (e.g., PPA14).

Unsubstituted sulfonamides (e.g., the target compound) retain hydrogen-bonding capacity, critical for interactions with enzymes like carbonic anhydrases .

Complexity and Pharmacokinetics :

  • Bulky substituents (e.g., chromen-pyrazole in Example 61) may improve target specificity but complicate synthesis and bioavailability .
  • The target compound’s simpler structure offers advantages in scalability and formulation .

Biological Activity

4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.

  • Molecular Formula : C₁₁H₆ClF₃N₂O₃S
  • Molecular Weight : 338.69 g/mol
  • CAS Number : 1160058-86-5
  • IUPAC Name : 4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzenesulfonyl chloride

Synthesis

The synthesis of this compound typically involves the reaction of the corresponding pyrimidine derivative with benzenesulfonyl chloride. The trifluoromethyl group enhances the compound's lipophilicity and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds related to this compound. For instance, derivatives have shown significant activity against various bacterial strains, including:

  • Mycobacterium tuberculosis : MIC values ranging from 8–250 µM were reported for closely related compounds, indicating strong potential against resistant strains.
  • Staphylococcus aureus (including MRSA) : Compounds exhibited MIC values between 125–250 µM, showing effectiveness against resistant bacteria .

Cytotoxicity Studies

Cytotoxicity assessments reveal that certain derivatives maintain low toxicity levels against mammalian cell lines while exhibiting potent antibacterial properties. For example, some derivatives did not show significant cytotoxic effects at concentrations up to 100 µM .

Study 1: Antitubercular Activity

A study focused on hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide demonstrated that modifications at the pyrimidine ring significantly influenced antitubercular activity. The most effective derivatives showed selective inhibition with MIC values as low as 4 µM against M. tuberculosis .

Study 2: Antimicrobial Screening

In another investigation, various Schiff bases derived from sulfonamides were screened for antimicrobial activity. The study reported that certain derivatives exhibited superior inhibition against Gram-positive bacteria, including Enterococcus species and MRSA, with MICs comparable to traditional antibiotics .

Data Table: Biological Activity Overview

Compound NameTarget PathogenMIC (µM)Cytotoxicity (to HepG2)
Derivative AMycobacterium tuberculosis≤16Non-toxic (≤100 µM)
Derivative BStaphylococcus aureus125–250Non-toxic (≤100 µM)
Derivative CEnterococcus spp.≤32Non-toxic (≤100 µM)

Q & A

Q. What are the common synthetic strategies for preparing 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide derivatives?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic aromatic substitution : Reacting a pyrimidinyl chloride intermediate with a hydroxyl-containing benzenesulfonamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
  • Schiff base formation : Condensation of primary amines with aldehyde or ketone groups on the benzenesulfonamide scaffold, followed by purification via recrystallization .
  • Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce trifluoromethyl or pyrimidine groups .
    Key intermediates like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine are often used, with waste management protocols adhering to environmental safety standards .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments, particularly for the trifluoromethyl group and pyrimidine-oxygen linkage .
  • X-ray crystallography : Resolves structural ambiguities, such as bond angles between the pyrimidine and benzenesulfonamide moieties, as demonstrated for analogous thieno-pyrimidine derivatives .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for labile sulfonamide bonds .

Q. What preliminary biological assays are recommended for screening its bioactivity?

  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, comparing activity to unmodified benzenesulfonamides .
  • Enzyme inhibition studies : Testing against viral proteases (e.g., HIV-1 reverse transcriptase) using fluorescence-based assays, as seen in pyrimidine-based sulfonamide analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for pyrimidinyl intermediates .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for trifluoromethyl group introduction .
  • Temperature control : Stepwise heating (e.g., 60–80°C for condensation, 110°C for cyclization) minimizes side reactions .

Q. How can contradictory bioactivity data (e.g., pro- vs. anti-inflammatory effects) be resolved?

Contradictions, such as opposing effects on IL-6 expression , require:

  • Dose-response studies : Establish concentration-dependent activity thresholds.
  • Cell-type specificity assays : Test in multiple cell lines (e.g., macrophages vs. epithelial cells).
  • Mechanistic profiling : Use siRNA knockdown or receptor antagonists to identify upstream targets (e.g., COX-2 vs. NF-κB pathways) .

Q. What computational approaches validate target binding and selectivity?

  • Molecular docking : AutoDock or Glide simulations predict binding poses within enzyme active sites (e.g., COX-2) .
  • Molecular dynamics (MD) : Assess stability of ligand-receptor complexes over nanosecond timescales .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity .

Q. How are structural modifications used to enhance metabolic stability?

  • Isosteric replacement : Swap the pyrimidine-oxygen linkage with sulfur or methylene groups to resist hydrolytic cleavage .
  • Deuterium labeling : Introduce deuterium at metabolically vulnerable positions (e.g., benzenesulfonamide NH) to prolong half-life .

Q. What strategies enable radiolabeling for in vivo imaging studies?

  • ¹⁸F-fluorination : Electrochemical radiosynthesis using precursors like 4-(4-iodo-5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide, achieving radiochemical purity >95% .
  • Chelator conjugation : Attach ⁶⁸Ga- or ⁶⁴Cu-chelating groups to the sulfonamide moiety for PET imaging .

Methodological Considerations for Data Interpretation

Q. How should researchers address low reproducibility in biological assays?

  • Standardize protocols : Use fixed cell passage numbers and serum-free media during antiviral or cytotoxicity assays .
  • Control for solvent effects : DMSO concentrations >0.1% may artifactually modulate enzyme activity .

Q. What analytical techniques resolve batch-to-batch variability in synthesis?

  • HPLC-PDA : Monitor purity and detect trace intermediates (e.g., unreacted pyrimidinyl chloride) .
  • Thermogravimetric analysis (TGA) : Assess stability of crystalline forms, which may affect dissolution rates in biological assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide
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4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide

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